molecular formula C16H13FO3 B7962349 Methyl 4-(3-acetylphenyl)-3-fluorobenzoate CAS No. 1820619-33-7

Methyl 4-(3-acetylphenyl)-3-fluorobenzoate

Cat. No.: B7962349
CAS No.: 1820619-33-7
M. Wt: 272.27 g/mol
InChI Key: WBRGYTVZAFVEOJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-acetylphenyl)-3-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and an acetyl group attached to a benzene ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-acetylphenyl)-3-fluorobenzoate typically involves the esterification of 4-(3-acetylphenyl)-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-acetylphenyl)-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(3-carboxyphenyl)-3-fluorobenzoic acid.

    Reduction: Methyl 4-(3-(1-hydroxyethyl)phenyl)-3-fluorobenzoate.

    Substitution: Methyl 4-(3-(substituted phenyl)-3-fluorobenzoate.

Scientific Research Applications

Methyl 4-(3-acetylphenyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-(3-acetylphenyl)-3-fluorobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, thereby influencing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-methylphenyl)-3-fluorobenzoate
  • Methyl 4-(3-chlorophenyl)-3-fluorobenzoate
  • Methyl 4-(3-bromophenyl)-3-fluorobenzoate

Uniqueness

Methyl 4-(3-acetylphenyl)-3-fluorobenzoate is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, which can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

methyl 4-(3-acetylphenyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-10(18)11-4-3-5-12(8-11)14-7-6-13(9-15(14)17)16(19)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRGYTVZAFVEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158333
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-acetyl-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-33-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-acetyl-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-acetyl-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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